2-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound featuring an imidazole ring, a piperidine ring, and sulfonyl groups
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving imidazole and piperidine rings.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with imidazole or piperidine moieties.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is then synthesized and functionalized with a sulfonyl group. The final step involves coupling the imidazole and piperidine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as metronidazole and clotrimazole, which also contain an imidazole ring, are used as antimicrobial agents.
Piperidine derivatives: Compounds like piperidine itself and its derivatives are used in various pharmaceutical applications.
Uniqueness
2-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to the combination of imidazole and piperidine rings with sulfonyl groups, which may confer distinct chemical and biological properties compared to other compounds. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5S2/c1-12-10(16)7-21(17,18)9-2-4-15(5-3-9)22(19,20)11-6-13-8-14-11/h6,8-9H,2-5,7H2,1H3,(H,12,16)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNINERIHIQSFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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